3,4-Dihydro-2H-pyran-2-one

Description

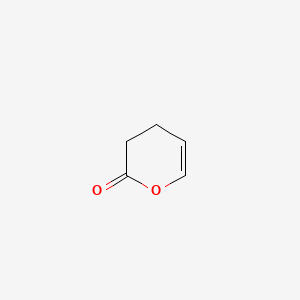

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydropyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h2,4H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFDLKXOSOFUIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181179 | |

| Record name | 2H-Pyran-2-one, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26638-97-1 | |

| Record name | 3,4-Dihydro-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26638-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-2-one, 3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026638971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-2-one, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-4-pentenoic acid d-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Structure of 3,4-Dihydro-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-2H-pyran-2-one, a member of the δ-lactone class of organic compounds, is a heterocyclic molecule of significant interest in synthetic and medicinal chemistry. Its structure, featuring a six-membered ring containing an ester group and a carbon-carbon double bond, provides a versatile scaffold for the synthesis of a wide array of more complex molecules, including natural products and pharmacologically active agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, intended to serve as a valuable resource for professionals in research and drug development.

Chemical Structure and Identification

The fundamental structure of this compound consists of a pyran ring system with a ketone group at the second position and a double bond between the fifth and sixth carbons.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3,4-dihydropyran-2-one[1] |

| CAS Number | 26638-97-1[1] |

| Molecular Formula | C₅H₆O₂[1] |

| Molecular Weight | 98.10 g/mol [1] |

| Canonical SMILES | C1CC(=O)OC=C1 |

| InChI Key | VEFDLKXOSOFUIN-UHFFFAOYSA-N[1] |

Physicochemical Properties

Experimentally determined physical properties for the unsubstituted this compound are not widely reported. The data presented below are primarily computed values from publicly available databases. For comparison, experimental data for the closely related saturated analogue, δ-valerolactone, is often used as an estimate.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 98.10 g/mol | PubChem[1] |

| XLogP3-AA | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 98.036779430 g/mol | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

Spectroscopic Data

Detailed spectroscopic data for the unsubstituted this compound is limited in the public domain. The following represents expected spectral characteristics based on its structure and data from related compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peaks/Shifts |

| ¹H NMR | Protons adjacent to the carbonyl (C3) and the oxygen (C6) would be deshielded. Olefinic protons would appear in the downfield region. |

| ¹³C NMR | The carbonyl carbon (C2) would show a characteristic peak in the downfield region (~170 ppm). Olefinic carbons (C5 and C6) would also be in the downfield region. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the lactone would be prominent (~1720-1740 cm⁻¹). A C=C stretching vibration would also be present. |

Synthesis of this compound

General Synthetic Strategies

-

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile organocatalysts that can facilitate the synthesis of 3,4-dihydropyran-2-ones through various cycloaddition reactions, such as [4+2] and [3+3] cycloadditions. These reactions often utilize α,β-unsaturated aldehydes as starting materials. The NHC activates the aldehyde to form a Breslow intermediate, which then undergoes further reactions to yield the dihydropyranone ring system.

-

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of cyclic compounds. For the synthesis of 3,4-dihydropyran-2-ones, an appropriate diene-containing ester can be subjected to RCM using a ruthenium-based catalyst, such as Grubbs' catalyst, to form the unsaturated lactone ring. A potential workflow for this approach is illustrated below.

-

Lactonization of Hydroxy Acids: The intramolecular esterification of a suitable γ,δ-unsaturated-δ-hydroxy carboxylic acid can lead to the formation of the 3,4-dihydropyran-2-one ring. This reaction is typically acid-catalyzed.

Reactivity and Chemical Properties

The reactivity of this compound is dictated by the presence of the α,β-unsaturated lactone moiety. This functional group makes the molecule susceptible to a variety of transformations.

-

Nucleophilic Addition: The electrophilic nature of the carbonyl carbon and the β-carbon of the enone system makes them susceptible to attack by nucleophiles. Michael addition (1,4-conjugate addition) is a common reaction pathway.

-

Diels-Alder Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions with suitable dienes, providing a route to complex polycyclic structures.

-

Reduction: The carbonyl group and the double bond can be reduced using various reducing agents to afford saturated lactones or diols.

-

Ring-Opening Reactions: The lactone can be hydrolyzed under acidic or basic conditions to yield the corresponding open-chain hydroxy acid.

The following diagram illustrates the general reactivity of the 3,4-dihydropyran-2-one core.

Biological Activity and Applications in Drug Development

While specific biological data for the unsubstituted this compound is sparse, the dihydropyran-2-one scaffold is a common motif in a variety of biologically active natural products and synthetic molecules. Derivatives have shown a broad range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.

For instance, derivatives of the related 3,4-dihydro-2H-pyran-2-carboxaldehyde have been investigated as potent adenosine (B11128) A₂A and A₃ receptor agonists, highlighting the potential of this heterocyclic system in modulating specific biological targets.[2] The pyran ring is also found in compounds with activity against Alzheimer's disease. The development of new synthetic methodologies for this scaffold is therefore of high interest to medicinal chemists for the generation of novel therapeutic agents.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in organic synthesis and drug discovery. While comprehensive experimental data for the parent compound is not extensively available, the known reactivity of its derivatives and the various synthetic routes to the core structure provide a solid foundation for its use in the development of novel chemical entities. Further research into the specific properties and biological activities of the unsubstituted and variously substituted 3,4-Dihydro-2H-pyran-2-ones is warranted to fully exploit the potential of this versatile scaffold.

References

3,4-Dihydro-2H-pyran-2-one IUPAC nomenclature and CAS number

IUPAC Nomenclature: 3,4-dihydropyran-2-one[1] CAS Number: 26638-97-1[1]

This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-pyran-2-one, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis protocols, spectroscopic data, and biological activities, with a focus on providing actionable information for laboratory and research applications.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆O₂ | PubChem[1] |

| Molecular Weight | 98.10 g/mol | PubChem[1] |

| Synonyms | 5-Hydroxy-4-pentenoic acid δ-lactone, dihydropyranone, 4,5-Dehydrovalerolactone, 3,4-Dihydro-2H-pyron | PubChem[1] |

Spectroscopic Data

¹H and ¹³C NMR Data

No complete, verified ¹H and ¹³C NMR spectra for the unsubstituted this compound were found in the reviewed literature. The following data is for (3,4-dihydro-2H-pyran-5-yl)-oxo-acetic acid methyl ester.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 4.13 (t, J=5.2 Hz) | 68.1 |

| H-3 | 1.90 (dt, J=6.2, 5.2 Hz) | 17.7 |

| H-4 | 2.27 (t, J=6.2 Hz) | 20.7 |

| C-5 | - | 114.4 |

| C-6 | - | 163.6 |

| C=O (lactone) | - | 184.6 |

| OCH₃ | 3.82 (s) | 52.7 |

| C=O (ester) | - | 164.2 |

Source: Lamarque et al., Magnetic Resonance in Chemistry.[2]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| 1725 | C=O stretch (ester) |

| 1660, 1610 | C=O stretch (conjugated ketone) |

Source: Lamarque et al., Magnetic Resonance in Chemistry.[2]

Mass Spectrometry (MS)

| m/z | Interpretation |

| 98 | [M]⁺ |

Source: PubChem.

Synthesis of this compound

The synthesis of the 3,4-dihydropyran-2-one scaffold can be achieved through various modern organic chemistry methodologies. Key among these are N-heterocyclic carbene (NHC) organocatalysis and ring-closing metathesis.

N-Heterocyclic Carbene (NHC) Catalyzed Synthesis

One of the most versatile methods for the synthesis of 3,4-dihydropyran-2-ones involves the use of N-heterocyclic carbenes as organocatalysts.[3][4] This approach allows for cycloaddition reactions under mild conditions. The general mechanism involves the in-situ formation of the free NHC, which then acts as a nucleophile.

Note: This is a generalized protocol for the synthesis of dihydropyranone derivatives. Specific conditions will vary depending on the substrates and catalyst used.

-

Catalyst Preparation: To a solution of the NHC precursor (e.g., an imidazolium (B1220033) or triazolium salt) in a dry, inert solvent (e.g., THF, CH₂Cl₂), a base (e.g., DBU, NaH) is added under an inert atmosphere (N₂ or Ar) to generate the free carbene in situ.

-

Reaction Mixture: The aldehyde substrate is added to the reaction vessel, followed by the dicarbonyl compound.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours to days. Reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel.

Caption: General workflow for the synthesis of dihydropyranones using NHC catalysis.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis provides an alternative route to the 3,4-dihydropyran-2-one core.[2] This method is particularly useful for constructing the ring system from acyclic precursors.

-

Substrate Preparation: An appropriate diene-containing ester is synthesized.

-

Metathesis Reaction: The diene is dissolved in a suitable solvent (e.g., CH₂Cl₂), and a ruthenium-based metathesis catalyst (e.g., Grubbs' catalyst) is added.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere.

-

Work-up and Purification: The solvent is removed, and the crude product is purified by column chromatography.

Biological Activity of Dihydropyranone Derivatives

While specific biological activity data for the parent this compound is limited in the available literature, numerous studies have demonstrated the significant biological potential of its derivatives. These compounds have shown promise as anticancer and antimicrobial agents. The dihydropyranone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in various bioactive natural products.

Anticancer Activity

Derivatives of the 3,4-dihydropyran-2-one core have been evaluated for their cytotoxic effects against a range of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.

| Derivative Class | Cell Line | IC₅₀ (µM) |

| Pyrano[3,2-c]pyridine | HepG-2 (Liver) | 3.4 ± 0.3 |

| HCT-116 (Colon) | 5.2 ± 0.1 | |

| MCF-7 (Breast) | 1.4 ± 0.6 | |

| 5-Oxo-dihydropyranopyran | MCF-7 (Breast) | 26.6 |

| SW-480 (Colon) | 34.6 | |

| 4H-Pyran | HCT-116 (Colon) | 75.10 |

Source: BenchChem.[5]

Antimicrobial Activity

Various dihydropyranone derivatives have also been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi.

| Derivative Class | Organism | MIC (µg/mL) |

| Dihydropyrimidine-2(1H)-one | E. coli | 32-64 |

| P. aeruginosa | 32-64 | |

| S. aureus | 32-64 | |

| C. albicans | 32 |

Source: Jalali et al., Research in Pharmaceutical Sciences.[6]

Signaling Pathways and Mechanisms of Action

The synthesis of 3,4-dihydropyran-2-ones via N-heterocyclic carbene catalysis proceeds through a well-defined mechanistic pathway involving several key intermediates. Understanding this pathway is crucial for optimizing reaction conditions and designing new catalysts.

NHC-Catalyzed Annulation Mechanism

Caption: Proposed mechanism for the NHC-catalyzed synthesis of 3,4-dihydropyran-2-ones.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 3,4-Dihydropyran-2-one synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,4-Dihydro-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dihydro-2H-pyran-2-one, a heterocyclic organic compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of public domain Nuclear Magnetic Resonance (NMR) data for this specific molecule, this guide presents available experimental data for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). To provide valuable context for researchers, NMR data for the closely related isomer, Dihydro-2H-pyran-3(4H)-one, is included for comparative purposes. Detailed experimental protocols for the acquisition of these spectra are also provided, alongside a visualization of a general spectroscopic analysis workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound and its isomer.

Infrared (IR) Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment | Reference |

| ~1740 | Strong | C=O (Carbonyl) stretch | [1] |

| ~1240 | Strong | C-O-C (Ester) stretch | Inferred |

| 2850-3000 | Medium | C-H (Alkane) stretch | Inferred |

Note: The IR spectrum for this compound is primarily characterized by a strong absorption band corresponding to the carbonyl group of the lactone.

Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Ion Assignment | Reference |

| 98 | High | [M]⁺ (Molecular Ion) | [1] |

| 70 | Moderate | [M - CO]⁺ | [1] |

| 42 | High | [C₃H₆]⁺ or [CH₂CO]⁺ | [1] |

Note: The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 3.94 | s | - | H-2 | [2] |

| 3.77 | t | 5.2 | H-6 | [2] |

| 2.45 | t | 6.8 | H-4 | [2] |

| 2.02 | quint | 6.0 | H-5 | [2] |

Solvent: CDCl₃[2]

¹³C NMR Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one

| Chemical Shift (δ) ppm | Assignment | Reference |

| 207.5 | C-3 (C=O) | [2] |

| 74.5 | C-2 | [2] |

| 65.9 | C-6 | [2] |

| 37.4 | C-4 | [2] |

| 24.8 | C-5 | [2] |

Solvent: CDCl₃[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Analyte (this compound)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the analyte.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS as an internal standard (for chemical shift referencing to 0.00 ppm).

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate parameters, including pulse width, acquisition time, relaxation delay, and number of scans.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set appropriate parameters, noting that ¹³C NMR generally requires a larger number of scans due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the analyte by measuring its absorption of infrared radiation.

Materials:

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Analyte (this compound, as a liquid)

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer and ATR accessory are clean and dry.

-

Allow the instrument to warm up and stabilize.

-

-

Background Spectrum:

-

Acquire a background spectrum with a clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Analysis:

-

Place a small drop of the liquid analyte directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them to specific functional groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of a volatile sample and determine their mass-to-charge ratio for identification.

Materials:

-

Gas chromatograph coupled to a mass spectrometer

-

Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)

-

High-purity carrier gas (e.g., Helium)

-

Analyte (this compound)

-

Volatile solvent for sample dilution (e.g., dichloromethane (B109758) or hexane)

-

Autosampler vials with septa

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., 1 mg/mL).

-

Transfer the solution to an autosampler vial.

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at a low temperature, ramp up to a higher temperature to elute all components, and then hold.

-

Set the injector temperature and mode (e.g., split or splitless).

-

Set the carrier gas flow rate.

-

Set the MS parameters, including the ionization mode (typically Electron Ionization, EI, at 70 eV), mass range to be scanned, and scan speed.

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

The sample is vaporized and carried through the column by the carrier gas, separating the components based on their boiling points and interactions with the column's stationary phase.

-

As components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected.

-

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention time of the analyte.

-

Examine the mass spectrum corresponding to the analyte's peak.

-

Identify the molecular ion and characteristic fragment ions.

-

Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

3,4-Dihydro-2H-pyran-2-one mechanism of formation

An In-depth Technical Guide on the Mechanism of Formation of 3,4-Dihydro-2H-pyran-2-one

Introduction

This compound, commonly known as δ-valerolactone, is a six-membered cyclic ester (lactone) that serves as a significant building block in organic synthesis and a monomer for the production of biodegradable polyesters. Its synthesis and the understanding of its formation mechanisms are crucial for researchers in materials science, drug development, and fine chemical production. This document provides a detailed technical overview of the core mechanisms governing the formation of this compound, complete with quantitative data, experimental protocols, and mechanistic diagrams.

Core Mechanisms of Formation

Several synthetic strategies have been developed to produce this compound and its derivatives. The most prominent and mechanistically distinct routes include the acid-catalyzed lactonization of a hydroxy acid, the Baeyer-Villiger oxidation of a cyclic ketone, catalytic dehydrogenation of a diol, and modern organocatalytic methods.

Acid-Catalyzed Intramolecular Esterification (Lactonization)

The most fundamental route to δ-valerolactone is the acid-catalyzed intramolecular cyclization of 5-hydroxypentanoic acid.[1] This reaction is an equilibrium process favored by the formation of a stable six-membered ring.

Mechanism: The mechanism proceeds via several key steps. First, the carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[2] The hydroxyl group at the 5-position then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the former carboxyl group, creating a good leaving group (water). Finally, the elimination of a water molecule and deprotonation of the carbonyl oxygen yield the final product, δ-valerolactone.[2]

Baeyer-Villiger Oxidation of Cyclopentanone (B42830)

The Baeyer-Villiger (BV) oxidation is a powerful reaction that converts a ketone into an ester, or a cyclic ketone into a lactone, using a peroxyacid or peroxide as the oxidant.[3] The formation of δ-valerolactone from cyclopentanone is a classic example of this transformation.[4]

Mechanism: The reaction begins with the protonation of the ketone's carbonyl oxygen, increasing its electrophilicity.[3] The peroxyacid then performs a nucleophilic attack on the carbonyl carbon.[5] This addition leads to the formation of a key tetrahedral intermediate, often referred to as the Criegee intermediate.[3][6] The rate-determining step involves the concerted migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen of the peroxide bond, coupled with the departure of a carboxylate anion.[3] For unsymmetrical ketones, the group with the higher migratory aptitude moves preferentially. Finally, deprotonation of the resulting oxocarbenium ion yields the lactone.[3]

Catalytic Dehydrogenation of 1,5-Pentanediol (B104693)

A highly efficient method for synthesizing δ-valerolactone and its derivatives involves the catalytic dehydrogenation of the corresponding 1,5-diol. This method often provides high yields and is a key industrial route.

Mechanism: The reaction typically employs a copper-based catalyst, such as copper chromite.[7] The 1,5-pentanediol is heated in the presence of the catalyst. The reaction proceeds through a stepwise dehydrogenation. First, one of the terminal alcohol groups is oxidized to an aldehyde, forming 5-hydroxypentanal. This intermediate then undergoes an intramolecular hemiacetalization to form a cyclic hemiacetal. A second dehydrogenation step converts the hemiacetal into the final lactone product, releasing a total of two molecules of hydrogen gas.

N-Heterocyclic Carbene (NHC) Catalyzed Annulation

Modern organocatalysis offers versatile routes to substituted 3,4-dihydropyran-2-ones. N-Heterocyclic carbenes (NHCs) are particularly effective in catalyzing [4+2] and [3+3] cycloaddition reactions.[8]

Mechanism: In a typical [4+2] annulation, the NHC catalyst first attacks an α,β-unsaturated aldehyde (enal), forming a Breslow intermediate. This intermediate rearranges to a homoenolate equivalent (an acyl azolium species), which then acts as a nucleophile.[8] It attacks a suitable Michael acceptor (e.g., an enone). The resulting intermediate undergoes an intramolecular cyclization (lactonization) to form the dihydropyranone ring, regenerating the NHC catalyst in the process.[9] This method allows for the synthesis of complex and chiral dihydropyranones with high enantioselectivity.[8]

Quantitative Data Presentation

The efficiency of each synthetic route varies depending on the specific substrates, catalysts, and reaction conditions employed.

| Method | Substrate(s) | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |

| Catalytic Dehydrogenation | 3-Methyl-1,5-pentanediol (B147205) | Copper Chromite | Neat | 195–205 | 1.5–3.0 | 90–95 | [7] |

| Baeyer-Villiger Oxidation | Cyclopentanone | m-CPBA, Cu(OTf)₂ | CH₂Cl₂ | Room Temp | - | 85-94 | [10] |

| Baeyer-Villiger Oxidation | Cyclopentanone | H₂O₂ | 1,2-dichloroethane | 70 | 2 | 99 | [4] |

| NHC-Catalyzed Annulation | α,β-Unsaturated Aldehyde, Selenyl Vinyl Ketone | NHC Catalyst B , Cs₂CO₃ | Toluene | Room Temp | 15 | up to 99 | [8] |

| NHC-Catalyzed Annulation | α-Chloro Aldehyde, α-Cyano Enone | NHC Catalyst B | - | - | - | 83-96 | [8] |

| NHC-Catalyzed Annulation | Potassium 2-oxo-3-enoate, 1,3-Dicarbonyl | NHC Catalyst O | - | - | - | up to 96 | [8] |

Experimental Protocols

Detailed methodologies are critical for reproducibility. Below are representative protocols for key synthetic transformations.

Protocol 1: Synthesis of β-Methyl-δ-valerolactone via Catalytic Dehydrogenation

This protocol is adapted from a literature procedure for a substituted analog, which illustrates the general method.[7]

-

Apparatus: A 1-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser connected to a gas evolution meter.

-

Procedure:

-

Charge the flask with 197 g (1.67 moles) of 3-methyl-1,5-pentanediol and 10 g of copper chromite catalyst.[7]

-

Heat the mixture rapidly to 200°C with vigorous stirring.[7]

-

Maintain the temperature at 195–205°C for 1.5 to 3.0 hours, during which hydrogen gas will evolve.[7]

-

Monitor the reaction by measuring the volume of hydrogen evolved.

-

Upon completion, replace the reflux condenser with a Vigreux column.

-

Distill the product directly from the reaction flask under reduced pressure. The product, β-methyl-δ-valerolactone, is collected at 110–111°C/15 mm Hg.[7]

-

-

Yield: 172–180 g (90–95%).[7]

Protocol 2: General Procedure for Baeyer-Villiger Oxidation

This is a general protocol based on typical conditions found in the literature.[6]

-

Apparatus: A round-bottom flask with a magnetic stirrer.

-

Procedure:

-

Dissolve the cyclic ketone (e.g., cyclopentanone, 1.0 equiv) in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Cool the solution in an ice bath.

-

Add the peroxyacid (e.g., m-CPBA, 1.1-2.0 equiv) portion-wise to the stirred solution. An acid catalyst like trifluoroacetic acid (TFA) may be added if required.[6]

-

Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring by TLC or GC-MS.[6]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bicarbonate (NaHCO₃).[6]

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford the pure lactone.

-

References

- 1. When 5 -hydroxypentanoic acid is treated with an acid catalyst, it forms .. [askfilo.com]

- 2. researchgate.net [researchgate.net]

- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 4. delta-Valerolactone synthesis - chemicalbook [chemicalbook.com]

- 5. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 6. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. 3,4-Dihydropyran-2-one synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Stability of 3,4-Dihydro-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-2H-pyran-2-one, also known as δ-valerolactone, is a six-membered cyclic ester (lactone) with significant applications in the synthesis of polymers, pharmaceuticals, and other fine chemicals. Its reactivity and utility are intrinsically linked to its thermodynamic stability. This technical guide provides a comprehensive overview of the thermodynamic properties of this compound, focusing on its conformational landscape, thermochemical data, thermal decomposition, and the thermodynamics of its ring-opening polymerization. This document is intended to serve as a valuable resource for researchers and professionals working with this versatile molecule.

Conformational Stability

The thermodynamic stability of this compound is influenced by its conformational flexibility. The six-membered ring of δ-valerolactone is not planar and exists in a dynamic equilibrium between several conformations. The most stable conformations are the half-chair and boat forms.

Computational studies using Density Functional Theory (DFT) have been employed to explore the conformational landscape of δ-valerolactone. These studies indicate that the half-chair conformation is the global minimum on the potential energy surface. The boat conformation represents a slightly higher energy state. The interconversion between these forms proceeds through twist-boat transition states. Understanding this conformational equilibrium is crucial as the reactivity and spectroscopic properties of the molecule are a weighted average of its populated conformations.

Thermochemical Data

A computational study using the M06-2X/cc-pVTZ level of theory has provided the following thermochemical data for δ-valerolactone:

| Thermodynamic Property | Calculated Value (kJ/mol) | Method |

| Standard Enthalpy of Formation (ΔHf°) | -379.7 | M06-2X/cc-pVTZ |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -292.6 | M06-2X/cc-pVTZ |

These values indicate that the formation of δ-valerolactone from its constituent elements in their standard states is an exothermic and spontaneous process.

Thermal Decomposition

The thermal stability of δ-valerolactone is a critical parameter for its handling, storage, and application in high-temperature processes. Studies on the thermal decomposition of lactones indicate that the stability is dependent on the ring size. Six-membered lactones like δ-valerolactone are generally more stable than smaller (e.g., β-lactones) or larger ring lactones.

The thermal decomposition of γ-valerolactone (a five-membered lactone) has been studied extensively and can serve as a model. Its decomposition is known to proceed via isomerization to a linear unsaturated carboxylic acid, followed by fragmentation. While δ-valerolactone is considered to have poor intrinsic stability and can readily polymerize, its decomposition at higher temperatures is also a key consideration. One study noted that the decomposition temperature of a polymer derived from a substituted δ-valerolactone was around 307 °C.

Thermodynamics of Ring-Opening Polymerization (ROP)

A significant aspect of the thermodynamic stability of this compound is its propensity to undergo ring-opening polymerization (ROP) to form poly(δ-valerolactone), a biodegradable polyester. The driving force for ROP is the release of ring strain.

The thermodynamics of ROP are governed by the Gibbs free energy of polymerization (ΔGp), which is related to the enthalpy (ΔHp) and entropy (ΔSp) of polymerization by the following equation:

ΔGp = ΔHp - TΔSp

For a substituted β-acetoxy-δ-methylvalerolactone, the following thermodynamic parameters for polymerization have been reported:

| Thermodynamic Parameter | Value |

| Enthalpy of Polymerization (ΔHp°) | -25 ± 2 kJ/mol |

| Entropy of Polymerization (ΔSp°) | -81 ± 5 J/(mol·K) |

The negative enthalpy change indicates that the polymerization is an exothermic process, driven by the release of ring strain. The negative entropy change reflects the loss of translational and rotational degrees of freedom when the monomer is converted into a polymer chain. For polymerization to be spontaneous (ΔGp < 0), the enthalpic contribution must overcome the unfavorable entropic term. This is generally true for δ-valerolactone at moderate temperatures.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Thermal Stability and Polymerization Analysis

Objective: To determine the thermal transitions (melting point, glass transition temperature) and to study the thermodynamics of ring-opening polymerization.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is programmed to increase at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample and reference is monitored as a function of temperature.

-

Endothermic or exothermic events, such as melting, crystallization, or polymerization, are recorded as peaks in the DSC thermogram.

-

The enthalpy of the transition (e.g., ΔHp) can be calculated by integrating the area under the peak.

1H NMR Spectroscopy for Ring-Opening Equilibrium Studies

Objective: To determine the equilibrium position of the ring-opening reaction of this compound.

Methodology:

-

A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3 or CD3OD) in an NMR tube.[1][2]

-

A catalyst, such as a strong acid (e.g., H2SO4), can be added to facilitate the ring-opening reaction with a nucleophile (e.g., methanol).[1][2]

-

1H NMR spectra are acquired at regular intervals until the reaction reaches equilibrium, as indicated by no further change in the relative integrals of the signals corresponding to the cyclic lactone and the ring-opened product.[1][2]

-

The equilibrium constant (Keq) can be calculated from the ratio of the integrals of the product and reactant signals.[1][2]

-

The Gibbs free energy of the reaction can then be determined using the equation: ΔG = -RTln(Keq).

Computational Chemistry for Thermochemical Data Prediction

Objective: To calculate the standard enthalpy of formation, Gibbs free energy of formation, and other thermodynamic properties of this compound.

Methodology:

-

The 3D structure of the this compound molecule is built using a molecular modeling software.

-

A conformational search is performed to identify the lowest energy conformers.

-

Quantum mechanical calculations are carried out using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP or M06-2X) and a basis set (e.g., 6-311+G(d,p) or cc-pVTZ).

-

The electronic energy of the optimized geometry is calculated.

-

Frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

The standard enthalpy of formation can be calculated using atomization energies or isodesmic reactions.

Visualizations

Logical Relationship of Thermodynamic Stability

Caption: Interplay of factors governing the thermodynamic stability and reactivity of this compound.

Experimental Workflow for DSC Analysis

Caption: A typical experimental workflow for Differential Scanning Calorimetry (DSC) analysis.

Conclusion

The thermodynamic stability of this compound is a multifaceted topic encompassing its intrinsic thermochemical properties, conformational dynamics, and its propensity to undergo reactions such as thermal decomposition and ring-opening polymerization. While computational methods provide valuable insights into its stability, further experimental determination of key thermodynamic parameters, such as the standard enthalpy of formation, would be beneficial for a more complete understanding. The information presented in this guide, including quantitative data, detailed experimental protocols, and visual diagrams, serves as a robust foundation for researchers and professionals in the fields of chemistry, materials science, and drug development to effectively utilize this important chemical building block.

References

- 1. Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers | Hoye Research Group [hoye.chem.umn.edu]

- 2. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the Physical Properties of Lactones: A Case Study of 3,4-Dihydro-2H-pyran-2-one

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the core physical properties of the lactone 3,4-Dihydro-2H-pyran-2-one. Due to the limited availability of experimentally determined data for this specific compound in public literature, this document also presents methodologies for physical property determination using the closely related and well-characterized compound, 3,4-Dihydro-2H-pyran (DHP), as an illustrative example.

Core Properties of this compound

This compound is a heterocyclic compound belonging to the pyranone class. While extensive experimental data is not widely published, its fundamental computed properties have been established.

| Property | Value | Source |

| Molecular Formula | C₅H₆O₂ | PubChem[1] |

| Molecular Weight | 98.10 g/mol | PubChem[1] |

| IUPAC Name | 3,4-dihydropyran-2-one | PubChem[1] |

| InChIKey | VEFDLKXOSOFUIN-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1CC(=O)OC=C1 | PubChem[1] |

Experimental Data Reference: 3,4-Dihydro-2H-pyran (DHP)

To illustrate the experimental protocols and expected data formats, we will reference the physical properties of 3,4-Dihydro-2H-pyran (CAS Number: 110-87-2), a structurally similar heterocyclic ether. The methodologies described are standard analytical procedures applicable to the characterization of this compound.

Table of Physical Properties for 3,4-Dihydro-2H-pyran (DHP)

| Physical Property | Value | Conditions |

| Appearance | Clear colorless liquid | Standard Temperature and Pressure[2] |

| Boiling Point | 86 °C | at 1013 hPa / 760 mmHg (lit.)[3][4][5][6] |

| Melting Point | -70 °C | (lit.)[3][4][5][6] |

| Density | 0.922 g/mL | at 25 °C (lit.)[4] |

| Refractive Index | 1.440 | at 20 °C (n20/D) (lit.)[4] |

| Vapor Density | 2.9 | (vs air)[4] |

| Flash Point | -15 °C / 4 °F | [4][7] |

| Water Solubility | 20 g/L | at 20 °C[4] |

Experimental Protocols

The following sections detail the standard methodologies for determining key physical properties of a liquid organic compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (-10 to 110 °C range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin (B1166041) or high-boiling silicone oil

Procedure:

-

A few milliliters of the sample liquid (e.g., this compound) are placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and submerged in a Thiele tube filled with oil, ensuring the oil level is above the sample level but the open end of the tube remains out of the oil.[9]

-

The Thiele tube is heated gently and gradually at the side arm.[9]

-

As the temperature rises, trapped air will escape from the capillary tube. The heating rate should be controlled to be slow near the expected boiling point.

-

When a rapid and continuous stream of bubbles emerges from the capillary tube, heating is discontinued.[10]

-

The liquid is allowed to cool slowly. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid begins to enter the capillary tube.[9]

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used to identify and assess the purity of a substance. An Abbe refractometer is a common instrument for this measurement.[11]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath (e.g., set to 20.0 °C)

-

Light source (typically a sodium lamp or white light with a compensator)

-

Dropper or pipette

-

Sample liquid

-

Calibration standard (e.g., distilled water)

Procedure:

-

Calibration: The instrument is calibrated first. The prisms of the refractometer are cleaned, and a few drops of distilled water are applied. The water bath is used to ensure the prisms are at the standard temperature (20.0 °C). The known refractive index of water (approx. 1.333 at 20°C) is verified.[12]

-

Sample Application: The prisms are cleaned and dried thoroughly. Using a clean dropper, 2-3 drops of the sample liquid are placed on the surface of the lower prism.

-

Measurement: The prism box is closed immediately to prevent evaporation. The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the coarse adjustment knob is turned until the field of view shows a distinct boundary between light and dark regions.[13]

-

If a colored band is visible at the boundary, the compensator dial is adjusted until this color dispersion is eliminated, resulting in a sharp, single line.[13]

-

The fine adjustment is used to position the boundary line precisely at the intersection of the crosshairs in the eyepiece.[12]

-

The refractive index value is then read directly from the instrument's scale. The measurement is typically repeated three times, and the average is reported.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization and purity confirmation of a liquid chemical sample like this compound.

References

- 1. 2H-Pyran-2-one, 3,4-dihydro- | C5H6O2 | CID 147020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. products.basf.com [products.basf.com]

- 4. 3,4-Dihydro-2H-pyran CAS#: 110-87-2 [m.chemicalbook.com]

- 5. 110-87-2 CAS | 3, 4-DIHYDRO-2H-PYRAN | Laboratory Chemicals | Article No. 03341 [lobachemie.com]

- 6. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. davjalandhar.com [davjalandhar.com]

3,4-Dihydro-2H-pyran-2-one and its role as a heterocyclic building block

An In-depth Technical Guide to 3,4-Dihydro-2H-pyran-2-one: A Core Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold, an unsaturated δ-lactone, is a privileged heterocyclic motif that serves as a versatile and powerful building block in modern organic synthesis and medicinal chemistry. Its unique combination of a reactive α,β-unsaturated ester system within a cyclic framework allows for a multitude of chemical transformations, making it an ideal starting point for the synthesis of complex natural products and novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a focus on quantitative data and detailed experimental methodologies.

Synthetic Strategies for this compound

The construction of the dihydropyranone core can be achieved through several elegant and efficient synthetic strategies. The most prominent methods include N-Heterocyclic Carbene (NHC) organocatalysis and Ring-Closing Metathesis (RCM), which offer high levels of control over stereochemistry and functional group tolerance.

N-Heterocyclic Carbene (NHC) Catalyzed Annulations

NHC catalysis has emerged as a dominant method for synthesizing dihydropyranones.[1] These reactions typically proceed via [4+2] or [3+3] cycloaddition pathways, where the NHC activates a substrate to form a key Breslow intermediate, which can then act as a homoenolate or acylazolium equivalent.[2]

A common approach involves the reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds.[1] The use of chiral NHCs enables highly enantioselective transformations, providing access to optically active products with multiple stereocenters.[3]

References

The 3,4-Dihydro-2H-pyran-2-one Core: A Privileged Scaffold in Natural Product Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-pyran-2-one moiety, a six-membered unsaturated lactone, is a recurring structural motif in a diverse array of natural products exhibiting a wide spectrum of biological activities. This core scaffold has garnered significant attention from the scientific community, not only for the therapeutic potential of the natural products that contain it but also as a versatile building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of the synthesis of natural products incorporating the this compound core, with a focus on key experimental protocols, quantitative biological data, and the underlying signaling pathways that these molecules modulate.

Natural Products Featuring the this compound Core

Several notable natural products containing the this compound or a closely related α,β-unsaturated δ-lactone skeleton have been isolated and characterized. This guide will focus on three exemplary compounds: (-)-Tarchonanthuslactone, Massoia Lactone, and the Violapyrone family of microbial metabolites.

-

(-)-Tarchonanthuslactone: Isolated from Tarchonanthus trilobus, this natural product has demonstrated interesting biological properties, including cytotoxicity against cancer cell lines.[1][2]

-

Massoia Lactone: Found in the bark of the Massoia tree (Cryptocarya massoia), this lactone is known for its potent antimicrobial and antibiofilm activities.[3][4]

-

Violapyrones: A family of α-pyrone derivatives isolated from marine actinomycetes, several members of which exhibit significant cytotoxicity against a range of human cancer cell lines.[5][6]

Synthetic Strategies for the this compound Core

The construction of the this compound ring is a key challenge in the total synthesis of these natural products. Various synthetic strategies have been developed, often employing stereoselective reactions to control the chiral centers within the molecule.

A general workflow for the synthesis of a substituted this compound can be conceptualized as follows:

Caption: Generalized synthetic workflow for natural products containing the this compound core.

Key Experimental Protocols

1. Synthesis of (-)-Tarchonanthuslactone via Sharpless Asymmetric Dihydroxylation and Still-Gennari Olefination

A key step in one of the total syntheses of (-)-Tarchonanthuslactone involves the construction of the α,β-unsaturated δ-lactone ring from a diol precursor.[7][8]

Protocol: Still-Gennari Olefination and Lactonization

-

Step 1: Olefination. To a solution of the aldehyde precursor in anhydrous THF at -78 °C under an argon atmosphere is added a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate and 18-crown-6 (B118740) in THF. A solution of KHMDS in toluene (B28343) is then added dropwise. The reaction is stirred at -78 °C for 30 minutes.

-

Step 2: Deprotection and Lactonization. The reaction mixture is quenched with saturated aqueous NH4Cl and warmed to room temperature. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is then dissolved in a mixture of acetic acid and water and heated to 60 °C for 4 hours to effect deprotection and spontaneous lactonization.

-

Step 3: Purification. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound intermediate.

2. Synthesis of Massoia Lactone via Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the formation of cyclic olefins and has been successfully applied to the synthesis of Massoia Lactone.

Protocol: Ring-Closing Metathesis

-

Step 1: Preparation of the Diene Precursor. The diene precursor is synthesized by the esterification of an appropriate homoallylic alcohol with an unsaturated carboxylic acid (e.g., acrylic acid) or its corresponding acid chloride.

-

Step 2: Ring-Closing Metathesis. The diene precursor is dissolved in degassed dichloromethane (B109758) under a nitrogen atmosphere. A solution of Grubbs' second-generation catalyst (1-2 mol%) in degassed dichloromethane is then added. The reaction mixture is heated to reflux and monitored by TLC or GC-MS.

-

Step 3: Quenching and Purification. Upon completion, the reaction is quenched with a few drops of ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield Massoia Lactone.

Biological Activity and Signaling Pathways

The this compound core is a key pharmacophore in these natural products, contributing significantly to their biological activity.

Quantitative Biological Data

| Natural Product | Biological Activity | Cell Line / Organism | IC50 / MIC | Reference(s) |

| (-)-Tarchonanthuslactone Analogue 8 | Cytotoxicity | Pancreatic Cancer | ~5 µM | [2] |

| Massoia Lactone | Antifungal | Aspergillus flavus | 100 mg/L (complete inhibition) | [9] |

| Antifungal | Fusarium graminearum | 100 mg/L (complete inhibition) | [10] | |

| Antibiofilm | Candida albicans | IC50: 0.026 µg/mL | [9] | |

| Violapyrone H | Cytotoxicity | HCT-15 (Colon Carcinoma) | GI50: 1.10 µg/mL | [6] |

| Violapyrone I | Cytotoxicity | HCT-15 (Colon Carcinoma) | GI50: 3.34 µg/mL | [6] |

| Violapyrone B | Cytotoxicity | HCT-15 (Colon Carcinoma) | GI50: 2.12 µg/mL | [6] |

| Violapyrone C | Cytotoxicity | HCT-15 (Colon Carcinoma) | GI50: 1.98 µg/mL | [6] |

Signaling Pathways

1. (-)-Tarchonanthuslactone and Reactive Oxygen Species (ROS) Signaling

Preliminary studies on the mechanism of action of a simplified analogue of (-)-Tarchonanthuslactone suggest that its cytotoxicity in pancreatic cancer cells is mediated by an increase in the intracellular levels of reactive oxygen species (ROS).[2] Elevated ROS can induce oxidative stress, leading to cellular damage and apoptosis through various signaling cascades.

Caption: Proposed mechanism of action for a (-)-Tarchonanthuslactone analogue involving ROS-mediated apoptosis.

2. Massoia Lactone's Antimicrobial and Antibiofilm Mechanism

Massoia Lactone exerts its antimicrobial effects through a multi-pronged attack on microbial cells, primarily targeting their structural integrity.[3][4]

Caption: Multifaceted antimicrobial and antibiofilm mechanism of action of Massoia Lactone.

3. Violapyrone-Induced Cytotoxicity

While the precise signaling pathways are still under investigation, the cytotoxicity of violapyrones against cancer cell lines suggests an interference with essential cellular processes, potentially leading to apoptosis or cell cycle arrest.[5][6] Further research is needed to elucidate the specific molecular targets and signaling cascades involved.

Conclusion

The this compound core represents a valuable scaffold in the development of new therapeutic agents. The natural products containing this moiety exhibit a range of promising biological activities, from anticancer to antimicrobial. The synthetic strategies developed for their total synthesis provide a robust platform for the generation of novel analogues with improved potency and selectivity. Future research in this area will likely focus on elucidating the detailed mechanisms of action of these compounds and exploring their therapeutic potential in preclinical and clinical settings.

References

- 1. Synthesis of (-)-Tarchonanthuslactone, a syn-1, 3-Polyol-Derived α, β-Unsaturated δ-Lactone [jstage.jst.go.jp]

- 2. Light Signaling Regulates Aspergillus niger Biofilm Formation by Affecting Melanin and Extracellular Polysaccharide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Violapyrones H and I, new cytotoxic compounds isolated from Streptomyces sp. associated with the marine starfish Acanthaster planci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Light Signaling Regulates Aspergillus niger Biofilm Formation by Affecting Melanin and Extracellular Polysaccharide Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Massoia Lactone Displays Strong Antifungal Property Against Many Crop Pathogens and Its Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Enol Ether in 3,4-Dihydro-2H-pyran-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydro-2H-pyran-2-one, an α,β-unsaturated δ-lactone, is a versatile scaffold in organic synthesis, finding application in the construction of a diverse array of complex molecules and pharmacologically active compounds. The reactivity of this heterocycle is dominated by the enol ether functionality, which participates in a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the enol ether in this compound, detailing key reactions such as electrophilic additions, cycloaddition reactions, and conjugate additions. This document includes detailed experimental protocols for seminal reactions, quantitative data summaries, and mechanistic diagrams to serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

Introduction

The this compound core is a prevalent structural motif in numerous natural products and biologically active molecules.[1][2][3] The enol ether double bond, conjugated with the lactone carbonyl group, imparts a unique electronic character to the molecule, making it susceptible to a range of chemical transformations. Understanding the reactivity of this functional group is paramount for the strategic design of synthetic routes toward complex molecular architectures. This guide will explore the principal reaction pathways of the enol ether in this compound, providing both theoretical insights and practical experimental details.

Spectroscopic Data of this compound

A foundational understanding of the spectroscopic properties of the parent molecule is crucial for characterization in synthetic applications.

| Spectroscopy | Data |

| ¹H NMR | δ (ppm): 2.45 (t, J=6.8 Hz, 2H, H-4), 3.77 (t, J=5.2 Hz, 2H, H-6), 3.94 (s, 2H, H-2). Solvent: CDCl₃.[4] |

| ¹³C NMR | δ (ppm): 24.8 (C-5), 37.4 (C-4), 65.9 (C-6), 74.5 (C-2), 207.5 (C-3, C=O). Solvent: CDCl₃.[4] |

| IR (Vapor) | Key absorptions (cm⁻¹): ~1740 (C=O stretching), ~1680 (C=C stretching). |

| MS (GC-MS) | m/z (%): 98 (M+), 70, 55, 42. |

Key Reactions of the Enol Ether Functionality

The enol ether double bond in this compound is electron-rich, making it susceptible to attack by electrophiles. Furthermore, its conjugation with the carbonyl group allows it to participate in cycloaddition and conjugate addition reactions.

Electrophilic Addition Reactions

Electrophilic additions to the enol ether proceed via attack on the electron-rich double bond, typically with high regioselectivity.

The addition of halogens, such as bromine, across the double bond is a characteristic reaction of enol ethers.

-

Reaction Pathway: Electrophilic Bromination

Caption: Electrophilic addition of bromine to the enol ether.

-

Experimental Protocol: Bromination of 5,6-Dihydro-2H-pyran-2-one (Adapted)

This protocol for the closely related 5,6-dihydro-2H-pyran-2-one can be adapted for this compound.

-

Reaction Setup: A solution of 5,6-dihydro-2H-pyran-2-one (1.0 eq) in methylene (B1212753) chloride is prepared in a round-bottomed flask equipped with a dropping funnel and a drying tube.

-

Addition of Bromine: A solution of bromine (1.05 eq) in methylene chloride is added dropwise to the stirred solution of the lactone at 0 °C. The reaction is monitored by TLC for the disappearance of the starting material.

-

Workup: The reaction mixture is washed with aqueous sodium thiosulfate (B1220275) solution to remove excess bromine, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford the dibrominated product.

-

Hydroboration-oxidation of the enol ether provides access to the corresponding anti-Markovnikov alcohol. The hydroboration of silyl (B83357) enol ethers has been studied, and while non-catalyzed reactions can give low yields of the desired diol, catalyzed approaches show promise.[5][6][7]

-

Reaction Pathway: Hydroboration-Oxidation

Caption: Hydroboration-oxidation of the enol ether.

-

General Experimental Protocol: Hydroboration of Silyl Enol Ethers (Conceptual)

-

Hydroboration: To a solution of the silyl enol ether (derived from the corresponding ketone) in an anhydrous etheral solvent (e.g., THF) under an inert atmosphere, a solution of borane-THF complex (BH₃·THF) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC or GC).

-

Oxidation: The reaction mixture is cooled to 0 °C, and aqueous sodium hydroxide (B78521) is added, followed by the slow, careful addition of hydrogen peroxide. The mixture is stirred at room temperature for several hours.

-

Workup: The reaction is quenched with a reducing agent (e.g., sodium thiosulfate) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Yields are highly dependent on the substrate and reaction conditions. Catalytic asymmetric hydroboration of silyl enol ethers has been shown to proceed with excellent enantioselectivities (up to 99% ee).[6]

-

Cycloaddition Reactions

The conjugated system of this compound allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction.

α,β-Unsaturated lactones can act as dienophiles in Diels-Alder reactions with electron-rich dienes. These reactions are powerful tools for the construction of complex polycyclic systems.[8]

-

Reaction Pathway: Diels-Alder Reaction

Caption: Diels-Alder reaction of this compound.

-

General Experimental Protocol: Diels-Alder Reaction of α,β-Unsaturated Lactones

-

Reaction Setup: The α,β-unsaturated lactone (1.0 eq) and the diene (1.2-2.0 eq) are dissolved in a suitable solvent (e.g., toluene, dichloromethane) in a sealed tube or a flask equipped with a condenser.

-

Reaction Conditions: The reaction mixture is heated to the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and stirred for several hours to days. The progress of the reaction is monitored by TLC or NMR.

-

Workup: Upon completion, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Yields for Diels-Alder reactions involving α,β-unsaturated lactones can range from moderate to excellent, depending on the substrates and reaction conditions. For example, the reaction of δ-substituted α,β-unsaturated δ-lactones with Brassard's diene, followed by further transformations, can yield isocoumarin (B1212949) derivatives in 30-84% over three steps.[8]

-

Conjugate Addition (Michael Addition)

The electrophilic β-carbon of the α,β-unsaturated lactone system is susceptible to nucleophilic attack in a conjugate or Michael addition.[9][10] A variety of nucleophiles, including organocuprates, enolates, and heteroatomic nucleophiles, can be employed.[11][12]

-

Reaction Pathway: Michael Addition

Caption: Michael addition to this compound.

-

General Experimental Protocol: Organocuprate Addition

-

Preparation of the Organocuprate: In a flame-dried flask under an inert atmosphere, a solution of an organolithium reagent (2.0 eq) in an ethereal solvent is added to a slurry of copper(I) iodide (1.0 eq) at low temperature (e.g., -78 °C). The mixture is stirred to form the lithium diorganocuprate (Gilman reagent).

-

Conjugate Addition: A solution of the this compound (1.0 eq) in an ethereal solvent is added dropwise to the freshly prepared organocuprate solution at low temperature. The reaction is stirred until completion (monitored by TLC).

-

Workup: The reaction is quenched by the addition of a saturated aqueous ammonium (B1175870) chloride solution. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Organocuprate additions to α,β-unsaturated carbonyl compounds are generally high-yielding reactions. The use of chiral ligands can induce high levels of enantioselectivity in catalytic versions of this reaction.

-

Summary of Quantitative Data

| Reaction Type | Substrate(s) | Reagent(s)/Catalyst(s) | Product Type | Typical Yield (%) | Key Observations |

| Diels-Alder Reaction | δ-substituted α,β-unsaturated δ-lactones + Brassard's diene | Heat or Lewis Acid | Isocoumarin derivatives (after further steps) | 30-84 (over 3 steps) | Reaction proceeds via a vinylogous Michael addition followed by cyclization and oxidation.[8] |

| Asymmetric Hydroboration | Ketone-derived silyl enol ethers | Co-catalyst | Enantioenriched β-hydroxy boronic esters | up to 99% ee | Provides access to valuable chiral building blocks.[6] |

| Michael Addition | α,β-Unsaturated δ-lactones + Methyl (phenylsulfinyl)acetate | Tributylphosphine | Substituted α,β-unsaturated δ-lactones | Moderate to good | A method for the synthesis of various α,β-unsaturated δ-lactones.[13] |

| NHC-Catalyzed Annulation | α,β-Unsaturated aldehydes + various partners | N-Heterocyclic Carbenes | Substituted 3,4-dihydropyran-2-ones | 51-99 | A versatile method for the synthesis of the dihydropyranone core with high enantioselectivities.[14] |

Conclusion

The enol ether functionality in this compound is a versatile handle for a wide range of chemical transformations. Its reactivity towards electrophiles, its participation in cycloaddition reactions, and its susceptibility to conjugate addition make it a valuable building block in synthetic organic chemistry. The protocols and data presented in this guide offer a comprehensive resource for researchers looking to exploit the rich chemistry of this important heterocyclic scaffold in the synthesis of complex molecules for applications in drug discovery and materials science. Further exploration into asymmetric catalytic variants of these reactions will undoubtedly continue to expand the synthetic utility of this compound and its derivatives.

References

- 1. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Hydroboration of Silyl Enolates – Otoo Lab [wp.bridgewater.edu]

- 6. Enantioselective Cobalt-Catalyzed Hydroboration of Ketone-Derived Silyl Enol Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Experimental and Computational Investigations of the Reactions between α,β‐Unsaturated Lactones and 1,3‐Dienes by Cooperative Lewis Acid/Brønsted Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 10. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]

- 12. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 13. academic.oup.com [academic.oup.com]

- 14. mdpi.com [mdpi.com]

The Stereochemistry of 3,4-Dihydro-2H-pyran-2-ones: A Technical Guide for Researchers and Drug Development Professionals

The 3,4-dihydro-2H-pyran-2-one, a δ-valerolactone, is a privileged heterocyclic scaffold found in numerous natural products and pharmaceutically active compounds.[1][2] Its inherent chirality and the presence of multiple stereocenters make it a valuable building block in medicinal chemistry, where stereochemistry plays a pivotal role in determining biological activity and pharmacological profiles.[2] This technical guide provides an in-depth overview of the stereochemistry of this compound and its derivatives, focusing on modern stereoselective synthetic methodologies, quantitative data, and detailed experimental protocols.

Stereoselective Synthetic Strategies

The asymmetric synthesis of chiral 3,4-dihydro-2H-pyran-2-ones has been a significant focus of research, leading to the development of several powerful catalytic methods. These strategies primarily revolve around controlling the formation of new stereocenters during the construction of the δ-lactone ring.

Organocatalysis with N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for the synthesis of a wide variety of heterocyclic compounds, including 3,4-dihydropyran-2-ones.[2][3] Chiral NHCs can induce high levels of enantioselectivity in annulation reactions to construct the dihydropyranone core. The general mechanism involves the generation of a chiral acylazolium or homoenolate intermediate from an aldehyde, which then undergoes a stereoselective cycloaddition with a suitable Michael acceptor.[1]

A common approach is the [4+2] annulation of α,β-unsaturated aldehydes with various partners. For instance, the reaction of enals with 1,3-dicarbonyl compounds, pyrazolones, or other nucleophiles can be catalyzed by chiral triazolium-derived NHCs to afford highly functionalized and enantioenriched dihydropyranones.[2][4] These reactions often proceed with excellent yields and enantioselectivities.[4]

Biocatalysis

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of chiral lactones. Engineered carbonyl reductases, for example, have been successfully employed for the asymmetric synthesis of δ-lactones from prochiral keto acids.[5] This biocatalytic approach can provide access to enantiopure lactones with high yields and excellent enantiomeric excess (ee).[5]

Metal Catalysis

Transition metal catalysis has also been utilized for the stereoselective synthesis of δ-valerolactones. For example, iridium-catalyzed asymmetric hydrogenation of ketoesters can produce chiral lactones with high yields and enantioselectivities.[6]

Quantitative Data on Stereoselective Syntheses

The following tables summarize representative quantitative data for the stereoselective synthesis of this compound derivatives using various catalytic systems.

Table 1: NHC-Catalyzed Enantioselective Synthesis of Dihydropyranones

| Entry | Aldehyde Substrate | Michael Acceptor | Catalyst | Base | Solvent | Yield (%) | ee (%) | Reference |

| 1 | Cinnamaldehyde | 1,3-Indandione | Chiral Triazolium Salt | DBU | THF | 95 | 98 | [4] |

| 2 | Crotonaldehyde | N-Phenylmaleimide | Chiral Triazolium Salt | DBU | CH2Cl2 | 88 | 95 | [4] |

| 3 | (E)-Hex-2-enal | Dimedone | Chiral Triazolium Salt | K2CO3 | Toluene | 92 | >99 | [7] |

| 4 | Furfural | Pyrazolone | Chiral Triazolium Salt | tBuOK | CH2Cl2 | 98 | >90 | [4] |

Table 2: Biocatalytic Synthesis of Chiral δ-Lactones

| Entry | Substrate | Biocatalyst | Co-factor | Yield (%) | ee (%) | Reference |

| 1 | 5-Oxodecanoic acid | Engineered Carbonyl Reductase (SmCRM5) | NADPH | >99 | 99 (R) | [5] |

| 2 | 5-Oxo-5-phenylpentanoic acid | Engineered Carbonyl Reductase (SmCRM5) | NADPH | 95 | >99 (R) | [5] |

| 3 | 3-Aryl-1,5-pentanediol | Horse Liver Alcohol Dehydrogenase (HLADH) | NAD+ | >90 | >99 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and characterization of chiral 3,4-dihydro-2H-pyran-2-ones.

General Protocol for NHC-Catalyzed Annulation

Materials:

-

Chiral triazolium salt precursor (catalyst)

-

Base (e.g., DBU, K2CO3)

-

Anhydrous solvent (e.g., THF, CH2Cl2, Toluene)

-

α,β-Unsaturated aldehyde

-

Michael acceptor

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the chiral triazolium salt precursor (5-10 mol%) and the base (1.0-1.2 equivalents).

-

Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to generate the active NHC catalyst in situ.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Add the Michael acceptor (1.0 equivalent) to the reaction mixture.

-

Slowly add the α,β-unsaturated aldehyde (1.1-1.5 equivalents) dropwise over a period of 10-30 minutes.

-